molecular formula C20H19N5O3S3 B10866240 (2E)-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-(thiophen-2-yl)prop-2-enamide

(2E)-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-(thiophen-2-yl)prop-2-enamide

Cat. No.: B10866240
M. Wt: 473.6 g/mol
InChI Key: WHINDUDWYYJNQR-JXMROGBWSA-N
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Description

N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-[({[3-(2-THIENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-[({[3-(2-THIENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine ring, followed by the introduction of the thienylacryloyl group and the sulfonamide moiety. Common reagents used in these reactions include thionyl chloride, dimethylformamide, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-[({[3-(2-THIENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Studying its effects on biological systems, including enzyme inhibition or receptor binding.

    Medicine: Potential use as an antimicrobial or anticancer agent.

    Industry: Applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N1-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-[({[3-(2-THIENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by mimicking or blocking natural ligands. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.

    Thienylacrylamide derivatives: Compounds with similar structural motifs used in various chemical and biological applications.

Uniqueness

N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-[({[3-(2-THIENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE stands out due to its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other sulfonamides and related compounds.

Properties

Molecular Formula

C20H19N5O3S3

Molecular Weight

473.6 g/mol

IUPAC Name

(E)-N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamothioyl]-3-thiophen-2-ylprop-2-enamide

InChI

InChI=1S/C20H19N5O3S3/c1-13-12-14(2)22-19(21-13)25-31(27,28)17-8-5-15(6-9-17)23-20(29)24-18(26)10-7-16-4-3-11-30-16/h3-12H,1-2H3,(H,21,22,25)(H2,23,24,26,29)/b10-7+

InChI Key

WHINDUDWYYJNQR-JXMROGBWSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)/C=C/C3=CC=CS3)C

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C=CC3=CC=CS3)C

Origin of Product

United States

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